molecular formula C25H23IN6 B1139310 meta-iodoHoechst 33258 CAS No. 158013-42-4

meta-iodoHoechst 33258

Cat. No.: B1139310
CAS No.: 158013-42-4
M. Wt: 534.39
Attention: For research use only. Not for human or veterinary use.
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Description

Meta-iodoHoechst 33258: is an iodinated DNA-binding bibenzimidazole compound. It is widely used as a cell dye for DNA quantitation and sensitizes DNA and cells to UVA light. The compound is known for its ability to bind to the minor groove of DNA, particularly in regions rich in adenine and thymine (A/T) base pairs .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Meta-iodoHoechst 33258 primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in complex formation with DNA, enhancing its fluorescence properties .

Common Reagents and Conditions:

Major Products: The major product of the iodination reaction is this compound itself. The compound’s interaction with DNA results in enhanced fluorescence, which is a key feature utilized in various applications .

Mechanism of Action

Meta-iodoHoechst 33258 binds to the minor groove of DNA, with a preference for A/T-rich regions. This binding enhances the compound’s fluorescence, making it a useful tool for DNA visualization. The interaction with DNA also sensitizes the DNA to UVA light, which can be utilized in various experimental setups .

Comparison with Similar Compounds

Uniqueness: Meta-iodoHoechst 33258 is unique due to the presence of the iodine atom, which enhances its fluorescence and DNA-binding properties. This makes it particularly useful in applications requiring high sensitivity and specificity in DNA quantitation .

Biological Activity

Meta-iodoHoechst 33258 is an iodinated derivative of the well-known DNA-binding dye Hoechst 33258. This compound is utilized extensively in biological research for its ability to bind selectively to DNA, particularly in regions rich in adenine and thymine (A/T base pairs). Its unique properties make it a valuable tool in various applications, including cell cycle analysis, apoptosis studies, and as a fluorescent probe for DNA quantitation.

The biological activity of this compound is primarily attributed to its binding affinity for the minor groove of DNA. Upon binding, the compound enhances fluorescence, allowing for effective visualization of DNA. Furthermore, exposure to UVA light can induce strand cleavage at the ligand-binding sites, mediated by radical species formed during photodehalogenation. This property is particularly useful in experimental setups aimed at studying DNA damage and repair mechanisms .

Comparative Analysis with Other Compounds

This compound's biological activity can be compared with other related compounds, such as Hoechst 33258 and ortho-iodoHoechst 33258. Research indicates that the position of the iodine atom significantly influences the compound's ability to sensitize UV-induced DNA breakage:

CompoundSensitization Activity (UV-induced DNA ssbs)
Ortho-iodoHoechst 33258Highest activity
This compoundModerate activity
Para-iodoHoechst 33258Lowest activity
Hoechst 33258 (non-iodinated)No sensitization activity

This trend highlights the importance of molecular structure in determining the biological efficacy of these compounds .

Applications in Biological Research

  • Cell Cycle Studies : this compound is widely used to assess cell cycle phases by staining DNA. The fluorescence intensity correlates with DNA content, enabling researchers to distinguish between different phases of the cell cycle.
  • Apoptosis Research : The compound's ability to bind to fragmented DNA makes it a useful marker for detecting apoptotic cells. Studies have shown that cells undergoing apoptosis exhibit increased staining intensity due to DNA fragmentation .
  • DNA Quantitation : In various assays, this compound serves as a standard fluorescent probe for quantifying DNA in samples, making it essential in molecular biology protocols.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on UV-Induced DNA Damage : A comparative study demonstrated that this compound effectively sensitizes plasmid DNA to UVA-induced single-strand breaks (ssbs), although less efficiently than its ortho counterpart. This study utilized plasmid pBR322 and sequencing gel analysis to determine sites of strand breakage .
  • Fluorescence Enhancement in Live Cells : Another investigation focused on the use of this compound as a live-cell nuclear stain. The results indicated that this compound could effectively visualize nuclei in living cells while providing quantitative data on cellular DNA content .

Properties

IUPAC Name

2-(3-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23IN6/c1-31-9-11-32(12-10-31)19-6-8-21-23(15-19)30-25(28-21)17-5-7-20-22(14-17)29-24(27-20)16-3-2-4-18(26)13-16/h2-8,13-15H,9-12H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXOKHKEQNNOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23IN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935845
Record name 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158013-42-4
Record name 2′-(3-Iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bi-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158013-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaiodohoechst
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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